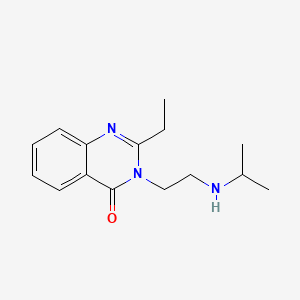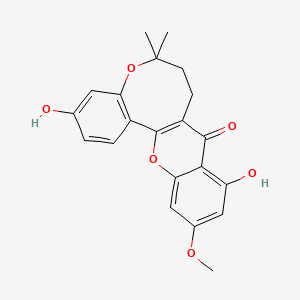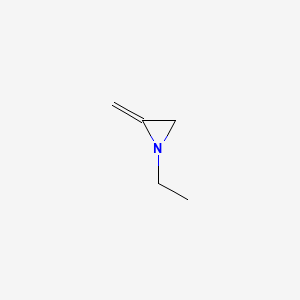
Aziridine, 1-ethyl-2-methylene-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-2-methyleneaziridine is a member of the aziridine family, characterized by a three-membered ring containing one nitrogen atom and an exocyclic carbon-carbon double bond. This compound is notable for its high strain energy due to the small ring size and the presence of the exocyclic double bond, which makes it a valuable building block in organic synthesis .
Méthodes De Préparation
1-Ethyl-2-methyleneaziridine can be synthesized through various methods. One common approach involves the dehydrohalogenation of N-(2-bromoallyl)-dialkylamines using sodamide in liquid ammonia . Another method includes the cyclization of N-alkyl or N-benzyl substituted precursors promoted by sodium amide . These methods typically require careful control of reaction conditions to prevent degradation and ensure high yields.
Analyse Des Réactions Chimiques
1-Ethyl-2-methyleneaziridine undergoes several types of chemical reactions, including:
Ring-Opening Reactions: Due to the high strain energy, the aziridine ring can be opened by nucleophiles, leading to various functionalized products.
Protonation and Nucleophilic Attack: Protonation of the nitrogen atom followed by nucleophilic attack can result in ring-opening at the nitrogen-carbon bond.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired products.
Common reagents used in these reactions include hydrochloric acid for protonation and various nucleophiles for ring-opening reactions. Major products formed from these reactions include chloroacetone and other functionalized derivatives .
Applications De Recherche Scientifique
1-Ethyl-2-methyleneaziridine has found applications in several scientific research fields:
Organic Synthesis: It serves as a versatile building block for synthesizing complex molecules due to its high reactivity and ability to undergo various transformations.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmaceutical applications, including the development of new drugs.
Material Science: Its unique structure makes it useful in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-2-methyleneaziridine involves its high strain energy, which drives its reactivity. The exocyclic carbon-carbon double bond and the nitrogen atom’s lone pair electrons contribute to its unique reactivity profile. Protonation of the nitrogen atom and subsequent nucleophilic attack lead to ring-opening reactions, which are central to its chemical behavior .
Comparaison Avec Des Composés Similaires
1-Ethyl-2-methyleneaziridine can be compared with other aziridines, such as vinylaziridines and ethynylaziridines. While all these compounds share the three-membered ring structure, 1-Ethyl-2-methyleneaziridine is unique due to the presence of the exocyclic carbon-carbon double bond, which increases its strain energy and reactivity . Similar compounds include:
Vinylaziridines: Featuring a vinyl group attached to the aziridine ring.
Ethynylaziridines: Containing an ethynyl group attached to the aziridine ring.
These comparisons highlight the distinct properties and applications of 1-Ethyl-2-methyleneaziridine in various fields of research.
Propriétés
Numéro CAS |
872-39-9 |
|---|---|
Formule moléculaire |
C5H9N |
Poids moléculaire |
83.13 g/mol |
Nom IUPAC |
1-ethyl-2-methylideneaziridine |
InChI |
InChI=1S/C5H9N/c1-3-6-4-5(6)2/h2-4H2,1H3 |
Clé InChI |
UZMGEBBPHWTIPS-UHFFFAOYSA-N |
SMILES canonique |
CCN1CC1=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


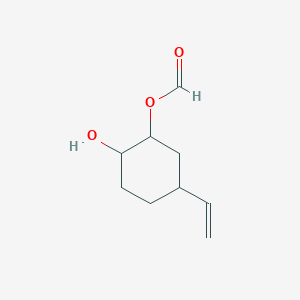
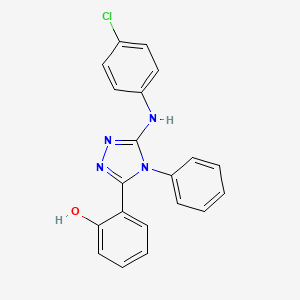
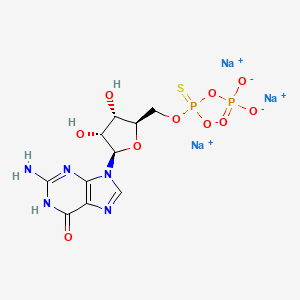
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
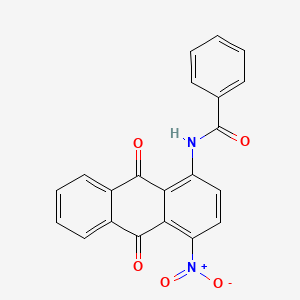
![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
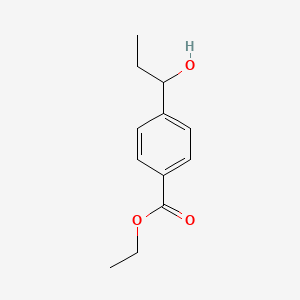
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)

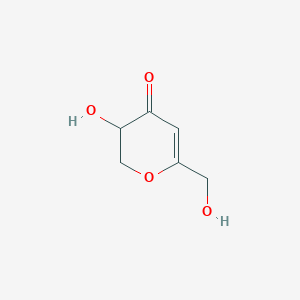
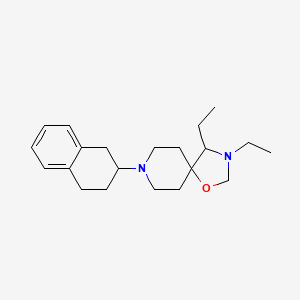
![Dibenzo[f,h][1,2,5]thiadiazolo[3,4-b]quinoxaline](/img/structure/B13805530.png)
